p-Cyanobenzylidene p-nonyloxyaniline
Description
p-Cyanobenzylidene p-nonyloxyaniline (CAS: 67363-89-7) is a liquid crystalline compound characterized by a cyanobenzylidene core and a nonyloxy tail. Its molecular formula is C₂₃H₂₆N₂O (molecular weight: 346.47 g/mol). The cyano (–C≡N) group at the benzylidene moiety enhances dipole-dipole interactions, while the nonyloxy (–OC₉H₁₉) chain contributes to mesomorphic stability . This compound exhibits smectic phases, with translational order parameters studied via X-ray diffraction .
Properties
IUPAC Name |
4-[(4-nonoxyphenyl)iminomethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-2-3-4-5-6-7-8-17-26-23-15-13-22(14-16-23)25-19-21-11-9-20(18-24)10-12-21/h9-16,19H,2-8,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMSIRWJOWLGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233769 | |
| Record name | 4-[[[4-(Nonyloxy)phenyl]imino]methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67363-89-7 | |
| Record name | 4-[[[4-(Nonyloxy)phenyl]imino]methyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67363-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cyanobenzylidene p-nonyloxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067363897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[[[4-(Nonyloxy)phenyl]imino]methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Cyanobenzylidene p-nonyloxyaniline typically involves the condensation reaction between p-cyanobenzaldehyde and p-nonyloxyaniline. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in precise proportions, and the reaction is monitored to ensure optimal yield and purity. Advanced purification methods, such as distillation and crystallization, are employed to achieve high-quality products suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions: p-Cyanobenzylidene p-nonyloxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: p-Cyanobenzylidene p-nonyloxyaniline is used as a precursor in the synthesis of various liquid crystalline materials. It is also employed in the study of molecular interactions and self-assembly processes.
Biology: The compound has been investigated for its potential biological activities, including its role as an anticancer agent. Preclinical studies have shown promising results in inhibiting the growth of cancer cells.
Medicine: In medical research, this compound is explored for its potential use in drug delivery systems. Its liquid crystalline properties make it suitable for designing novel drug delivery vehicles.
Industry: The compound is used in the production of liquid crystal displays (LCDs) and other electronic devices. Its unique properties contribute to the development of advanced materials with improved performance.
Mechanism of Action
The mechanism of action of p-Cyanobenzylidene p-nonyloxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors or enzymes, modulating their activity and leading to various biological effects. In the context of its anticancer activity, this compound may inhibit cell proliferation and induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs differ in terminal alkyl chain lengths and substituents, influencing liquid crystalline behavior:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| p-Cyanobenzylidene p-nonyloxyaniline | C₂₃H₂₆N₂O | 346.47 | –C≡N, –OC₉H₁₉ |
| p-Decyloxybenzylidene p-butylaniline | C₂₃H₃₁NO | 337.50 | –OC₁₀H₂₁, –C₄H₉ |
| p-Butoxybenzylidene p-hexylaniline | C₂₃H₃₁NO | 337.50 | –OC₄H₉, –C₆H₁₃ |
| p-Pentyloxybenzylidene p-heptylaniline | C₂₅H₃₅NO | 365.55 | –OC₅H₁₁, –C₇H₁₅ |
Key Observations :
- Alkyl Chain Length: Longer chains (e.g., nonyloxy in the title compound) enhance smectic phase stability due to increased van der Waals interactions .
- Substituent Effects: The cyano group in p-cyanobenzylidene derivatives strengthens molecular packing via dipole interactions, unlike alkoxy or alkyl analogs .
Phase Behavior and Translational Order Parameters
Translational order parameters (τ) in smectic phases were measured using X-ray intensity
| Compound | Temperature Range | Translational Order Parameter (τ) |
|---|---|---|
| This compound | 100–140°C | 0.45–0.52 |
| p-Decyloxybenzylidene p-butylaniline | 80–120°C | 0.28–0.35 |
Analysis :
- The title compound exhibits higher τ values, indicating stronger smectic layer cohesion. This is attributed to the synergistic effect of the cyano group and long nonyloxy chain .
- In contrast, p-decyloxybenzylidene p-butylaniline, despite a similar molecular weight, shows lower τ due to weaker dipolar interactions and shorter alkyl chains .
Structural Insights from Halogenated Analogs
Crystal structures of halogenated analogs (e.g., p-bromo-N-(p-cyanobenzylidene)-aniline) reveal:
- Halogen substituents disrupt molecular packing compared to the cyano group, reducing mesophase stability .
- The absence of halogens in this compound allows for denser molecular arrangements, enhancing liquid crystalline properties .
Biological Activity
p-Cyanobenzylidene p-nonyloxyaniline is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antibacterial properties, and mechanisms of action. It also presents relevant case studies and research findings.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a cyanobenzylidene group and a nonyloxyaniline moiety, which are believed to contribute to its biological properties.
1. Cytotoxicity
Cytotoxicity assays are essential in evaluating the potential of compounds like this compound as therapeutic agents. Various studies have employed different cell lines to assess the compound's effects.
- Cell Lines Used : Commonly utilized cell lines include HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
- Assays Conducted : The MTT assay is frequently used to determine cell viability, while colony-forming assays assess the ability of cells to proliferate after treatment.
Results Summary :
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF-7 | 30 | Cell cycle arrest in G2/M phase |
| HCT116 | 20 | Inhibition of proliferation |
These results indicate that this compound exhibits significant cytotoxic effects, particularly against HeLa and HCT116 cells.
2. Antibacterial Activity
Research has also highlighted the antibacterial properties of this compound. The Minimum Inhibitory Concentration (MIC) and Lethal Concentration (LC50) were evaluated against various bacterial strains.
Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Results Summary :
| Bacterial Strain | MIC (µg/mL) | LC50 (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 45 |
| Escherichia coli | 20 | 50 |
| Pseudomonas aeruginosa | 25 | 60 |
The compound demonstrated effective antibacterial activity, particularly against Staphylococcus aureus.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It causes cell cycle arrest, particularly in the G2/M phase, which halts proliferation.
- Antimicrobial Action : The antibacterial effects may result from disruption of bacterial cell membranes or interference with metabolic processes.
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Study on Cancer Cell Lines : A comprehensive study assessed the cytotoxic effects on various cancer cell lines, demonstrating a dose-dependent response and significant apoptosis induction.
- Antimicrobial Efficacy Study : Another study evaluated its efficacy against multi-drug resistant bacterial strains, showcasing its potential as an alternative treatment option.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
